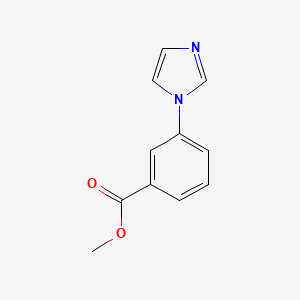

Methyl 3-(1H-imidazol-1-YL)benzoate

Vue d'ensemble

Description

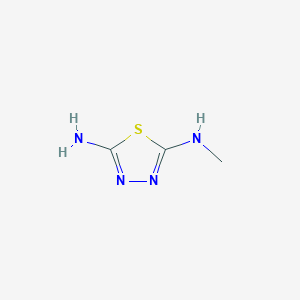

“Methyl 3-(1H-imidazol-1-YL)benzoate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a heterocyclic building block used in chemical synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies. For instance, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated it for antihypertensive potential in rats . Another study reported the preparation of novel MOFs consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .Molecular Structure Analysis

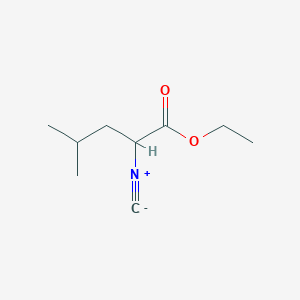

The molecular structure of “this compound” can be represented by the empirical formula C11H10N2O2 . The molecule has a molecular weight of 202.21 .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 124-127 °C .Applications De Recherche Scientifique

Synthesis and Applications

Methyl 3-(1H-imidazol-1-YL)benzoate and its derivatives play a crucial role as bioactive precursors in the synthesis of compounds with a variety of pharmacological activities. These activities include antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure and an excellent precursor, it is used extensively in the pharmaceutical industry for the development of new bioactive molecules. Its versatility in organic synthesis highlights its importance in the preparation of medical products (Farooq & Ngaini, 2019).

Pharmacological Significance of Benzimidazole Derivatives

Benzimidazole, a component structurally related to this compound, is recognized for its extensive pharmacological functions. It serves as a critical pharmacophore in medicinal chemistry, contributing to antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitory activities. Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant properties, demonstrating the diversity and potential of modifications in this compound class for therapeutic agent development (Vasuki et al., 2021).

Antimicrobial and Antioxidant Agents

The search for new antimicrobial and antioxidant agents has led to the investigation of benzofused thiazole derivatives. These compounds, related to the chemical structure of this compound, have been evaluated for their in vitro antioxidant and anti-inflammatory activities. This research aims to develop alternative agents with potential health benefits, demonstrating the ongoing interest in compounds derived from or related to this compound for their therapeutic properties (Raut et al., 2020).

Mécanisme D'action

Target of Action

Methyl 3-(1H-imidazol-1-YL)benzoate is a derivative of imidazole, a heterocyclic compound Similar compounds have been found to target bacterial proteins like ftsz, which plays a crucial role in bacterial cell division .

Mode of Action

It’s worth noting that imidazole derivatives have been found to interact with their targets and cause changes that can inhibit the growth of bacteria

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical processes due to their versatile structure

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of bacteria . More research is needed to understand the specific effects of this compound.

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound

Safety and Hazards

Orientations Futures

The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “Methyl 3-(1H-imidazol-1-YL)benzoate” and other imidazole derivatives in various disease models.

Propriétés

IUPAC Name |

methyl 3-imidazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-4-10(7-9)13-6-5-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINGXPWIXWOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)

![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B3041595.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)